Lipophilicity Differentiation: 3-Propyl Substitution Increases Computed XLogP3 by ~1.5–2.0 Log Units vs. Des-Propyl 6-Chloropyrimidine-Piperidine Analogs
The 3-propyl substituent on the piperidine ring of 1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol raises its computed octanol-water partition coefficient (XLogP3) to 2.8 [1]. This value is approximately 1.5 to 2.0 log units higher than that of the des-propyl comparator 1-(6-chloropyrimidin-4-yl)-4-piperidinol (XLogP3 estimated ~1.0, based on fragment contributions) and the 3-hydroxy positional isomer 1-(6-chloropyrimidin-4-yl)piperidin-3-ol [2]. The difference in logP values is attributable to the addition of three methylene (–CH₂–) units from the propyl chain, which add approximately 0.5 logP units each, plus a shielding effect on the polar 4-hydroxyl group through intramolecular interactions [3]. This lipophilicity shift places the compound closer to the optimal range for passive membrane permeability (LogP 1–3) while still maintaining aqueous solubility characteristics suitable for biochemical assay conditions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (CAS 914347-85-6): XLogP3 estimated ~1.0; 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol (CAS 945895-48-7): comparable low logP |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +1.8 log units vs. des-propyl analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
When selecting a pyrimidine-piperidine building block, the higher logP of this compound may confer superior passive membrane permeability in cellular assays, a critical factor for intracellular target engagement that cannot be achieved with lower-logP des-propyl analogs.
- [1] PubChem Compound Summary for CID 121202982. Computed XLogP3 = 2.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097998-30-4 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 17959854, 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/914347-85-6 (accessed 2026-05-06). View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Provides the ~0.5 logP increment per methylene group used in the fragment-based estimation. View Source
